7-Oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate
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Overview
Description
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate is a chemical compound that belongs to the class of cycloaliphatic epoxy resins. It is commonly used as a reactive diluent or a cross-linking agent in the formulation of epoxy-based materials, such as coatings, adhesives, and composites . Its molecular formula is C14H20O4, and it has a molecular weight of 252.31 g/mol .
Preparation Methods
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate can be synthesized by the reaction of 3′-cyclohexenylmethyl 3-cyclohexenecarboxylate with peracetic acid . This reaction involves the epoxidation of the double bonds in the cyclohexene rings, resulting in the formation of the epoxy groups. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the reaction .
Chemical Reactions Analysis
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate undergoes various chemical reactions, including:
Cationic Polymerization: This compound reacts by cationic polymerization using thermolatent photoinitiators to form crosslinked insoluble thermosets.
Epoxide Reactions: The epoxy groups in the compound can react with hydroxyl, carboxyl, or amine groups of polymers, leading to high cross-linking.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.
Scientific Research Applications
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate has a wide range of applications in scientific research and industry, including:
Polymeric Gels: It serves as a monomer in the synthesis of polymeric gels, which can be used in controlled release systems, drug delivery, or sensors.
Adhesives and Composites: The compound is used as a resin in aerospace, electronics, and automobile industries as an adhesive and composite material.
Mechanism of Action
The mechanism of action of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate involves its dual epoxide functionality, which allows it to react with various functional groups such as hydroxyl, carboxyl, or amine groups in polymers . This high cross-linking capability results in the formation of thermosets with high heat and chemical resistance and good adhesion . The compound’s UV stability and low viscosity compared to other epoxy resins make it advantageous for various applications .
Comparison with Similar Compounds
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate is unique due to its dual epoxide functionality and cycloaliphatic structure, which provide thermal stability, weatherability, and electrical conductivity . Similar compounds include:
Bisphenol A diglycidyl ether: Commonly used in epoxy resins but lacks the cycloaliphatic structure.
Neopentyl glycol diglycidyl ether: Another epoxy compound with different structural properties.
Poly(ethylene glycol) diglycidyl ether: Used in similar applications but with different molecular properties.
These comparisons highlight the unique properties of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate, making it a valuable compound in various industrial and scientific applications.
Properties
Molecular Formula |
C14H20O4 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate |
InChI |
InChI=1S/C14H20O4/c15-14(6-8-1-3-10-12(5-8)17-10)16-9-2-4-11-13(7-9)18-11/h8-13H,1-7H2 |
InChI Key |
NHJIDZUQMHKGRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)CC1CC(=O)OC3CCC4C(C3)O4 |
Origin of Product |
United States |
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